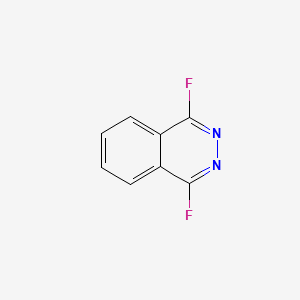

1,4-Difluorophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-difluorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIZVQUARONJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476413 | |

| Record name | 1,4-DIFLUOROPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57542-42-4 | |

| Record name | 1,4-DIFLUOROPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Difluorophthalazine and Its Derivatives

Direct Fluorination Strategies

Direct fluorination involves the introduction of fluorine atoms onto a substrate in the later stages of a synthetic sequence. These methods can be advantageous by providing convergent routes to the target molecule.

Electrophilic fluorination is a primary method for the selective introduction of fluorine into organic molecules. juniperpublishers.com This strategy employs reagents with an electron-deficient fluorine atom (an N-F bond), which can react with a carbon-centered nucleophile. wikipedia.org Reagents containing a nitrogen-fluorine bond have become the most economical, stable, and safe sources of electrophilic fluorine, largely replacing elemental fluorine. wikipedia.orgorganicreactions.org

These N-F reagents are classified as either neutral (e.g., N-fluorosulfonimides) or cationic (e.g., quaternary ammonium (B1175870) salts), with the cationic versions generally being more powerful fluorinating agents. organicreactions.orgresearchgate.net The reactivity of these reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom. wikipedia.org One of the most common and effective reagents is N-fluorobenzenesulfonimide (NFSI), which is a mild, stable, and commercially available source of electrophilic fluorine. juniperpublishers.com Another widely used reagent is Selectfluor®, a cationic N-F agent known for its versatility, stability, and broad functional group tolerance. mdpi.comresearchgate.net

While direct electrophilic fluorination on the phthalazine (B143731) core to yield 1,4-difluorophthalazine is not the most commonly cited method, the strategy could theoretically be applied to an activated phthalazine precursor, such as a silylated enol ether derivative of phthalazine-1,4-dione.

Table 1: Common Electrophilic N-F Fluorinating Reagents

| Reagent Name | Abbreviation | Class | Key Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Mild, stable, commercially available, effective for large-scale synthesis. juniperpublishers.com |

| Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | F-TEDA-BF₄ | Cationic | Highly reactive, air and moisture stable, broad functional group tolerance. mdpi.comresearchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Effective fluorinating agent. wikipedia.org |

Nucleophilic fluorination is a highly effective and common strategy for synthesizing aryl fluorides. The halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution, is particularly relevant for the synthesis of this compound. This method involves the displacement of chlorine atoms from a precursor, 1,4-dichlorophthalazine (B42487), with fluoride (B91410) ions. nih.gov

The synthesis typically starts with the chlorination of phthalazine-1,4-dione using a reagent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to produce 1,4-dichlorophthalazine. evitachem.commdpi.com This chlorinated intermediate is then subjected to fluorination using a nucleophilic fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF). evitachem.commdpi.com The efficiency of this substitution is often enhanced by using phase-transfer catalysts or conducting the reaction in high-boiling point polar aprotic solvents like dimethylformamide (DMF) or sulfolane (B150427) to improve the solubility and nucleophilicity of the fluoride salt. evitachem.comharvard.edu

Table 2: Two-Step Synthesis of this compound via Halogen Exchange

| Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Chlorination | Phthalazine-1,4-dione | POCl₃ / DMF (Vilsmeier Reagent) | 1,4-Dichlorophthalazine | Heating at 65-80°C for 2-4 hours. mdpi.com |

Oxidative fluorination represents an alternative pathway for creating C-F bonds. This method involves the simultaneous oxidation of the substrate and introduction of fluorine. While less common for this specific heterocycle, the principles can be applied. For instance, a combination of an oxidant and a fluoride source can be used. A reported system for oxidative fluorination of other heteroatoms uses trichloroisocyanuric acid (TCICA) as the oxidant and potassium fluoride (KF) as the fluoride source. nih.gov Such a method could hypothetically be adapted to functionalize a suitable phthalazine derivative, though specific literature for this compound via this route is not prominent.

Precursor-Based Synthesis and Cyclization Approaches

These methods involve constructing the core phthalazine ring from acyclic or simpler cyclic precursors, followed by the introduction of the required fluorine substituents.

A reliable method for constructing the phthalazine ring system involves the cyclization of phthalic acid derivatives with hydrazine (B178648). mdpi.com Specifically, phthalazine-1,4-diones are synthesized by reacting isobenzofuran-1,3-diones (phthalic anhydrides) with hydrazine monohydrate. mdpi.com This reaction proceeds via a 6-endo thermodynamic hydrohydrazination pathway. mdpi.com The reaction is typically carried out in ethanol (B145695) or neat (without solvent) at reflux temperatures. mdpi.com The resulting phthalazine-1,4-dione serves as a crucial precursor for further functionalization.

Table 3: Synthesis of Phthalazine-1,4-dione Precursor

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product |

|---|

This approach is one of the most practical and widely documented for synthesizing this compound. It begins with the preformed phthalazine-1,4-dione, which is first converted into a more reactive intermediate.

The key steps are:

Chlorination of the Preformed Ring: The phthalazine-1,4-dione is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃) in a solvent like N,N-dimethylformamide (DMF). mdpi.com This reaction converts the dione (B5365651) into the more reactive 1,4-dichlorophthalazine. mdpi.com

Nucleophilic Fluorination: The 1,4-dichlorophthalazine is then subjected to a halogen exchange reaction as described in section 2.1.2. The chlorine atoms are displaced by fluoride ions from a source like spray-dried potassium fluoride in a high-boiling solvent to yield the final product, this compound. This subsequent fluorination step is a nucleophilic aromatic substitution. evitachem.com

This precursor-based method provides a robust and scalable route to this compound and its derivatives.

Modern Catalytic Approaches in this compound Synthesis

The direct introduction of fluorine onto a pre-formed phthalazine ring system represents an efficient synthetic strategy. Modern catalytic methods, particularly transition-metal-catalyzed C–H activation, have become powerful tools for this purpose, offering alternatives to classical, often harsh, fluorination techniques. snnu.edu.cnnih.govspringernature.com

Transition-metal catalysis, especially with palladium, has been pivotal in the development of direct C–H fluorination. nih.gov In a seminal report, the ortho-fluorination of phenylpyridine derivatives was achieved using a Pd(OAc)₂ catalyst, demonstrating the potential for directed C–H activation. nih.gov This strategy typically involves a directing group on the substrate that coordinates to the metal center, positioning the catalyst to activate a specific C–H bond. For a phthalazine precursor, a suitably placed directing group could guide fluorination to the C1 and C4 positions. The catalytic cycle often involves the oxidative addition of an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to a Pd(II) intermediate, forming a high-valent Pd(IV)-F species. beilstein-journals.org Subsequent reductive elimination yields the fluorinated product and regenerates the Pd(II) catalyst. beilstein-journals.org

Beyond palladium, other transition metals like copper, silver, and iron have also been employed in catalytic C–H fluorination. beilstein-journals.org Silver-catalyzed fluorination of aryl stannanes using electrophilic reagents like F-TEDA-PF₆ has been shown to be effective, even for complex molecules. nih.gov Copper-catalyzed methods, often assisted by specific ligands, provide another avenue for selective fluorination. beilstein-journals.org These catalytic systems offer distinct advantages in terms of cost, reactivity, and functional group tolerance.

| Catalyst System | Fluorinating Agent | Directing Group/Substrate Type | Key Features |

| Pd(OAc)₂ | N-fluoropyridinium salts | Pyridine (B92270) | First example of Pd-catalyzed C–H fluorination. nih.gov |

| Pd(OTf)₂(MeCN)₄ | NFSI | Removable acidic amide | Allows for selective mono- or difluorination of benzoic acids. beilstein-journals.org |

| CuI / AgF | NMO (oxidant) | Aminoquinoline | Selective mono- or difluorination of benzoic and benzylamine (B48309) derivatives. beilstein-journals.org |

| Ag₂O | F-TEDA-PF₆ | Aryl stannanes | Applicable to late-stage fluorination of complex molecules. nih.gov |

| FeCl₃ | Selectfluor | Not specified | Iron offers a less toxic and more abundant alternative catalyst. beilstein-journals.orgfrontiersin.org |

Organocatalysis has also emerged as a powerful metal-free approach for asymmetric fluorination. nih.govfrontiersin.org Chiral secondary amines, derived from amino acids, can form nucleophilic enamine intermediates with carbonyl compounds, which then react diastereoselectively with electrophilic fluorine sources. nih.gov While this is more commonly applied to aliphatic systems, the principles could be adapted for the synthesis of chiral derivatives of this compound bearing a side chain with a carbonyl group.

Stereoselective and Regioselective Synthesis Considerations

Controlling selectivity is a paramount challenge in the synthesis of complex molecules like substituted 1,4-difluorophthalazines. Regioselectivity dictates the precise location of the fluorine atoms on the heterocyclic core, while stereoselectivity governs the three-dimensional arrangement of substituents in chiral derivatives.

Regioselectivity: The synthesis of this compound requires the specific introduction of fluorine at two distinct positions. Achieving this regiocontrol is often accomplished through directed C–H activation, as discussed previously. snnu.edu.cnnih.gov The choice and placement of a directing group on the phthalazine precursor are critical to ensure the formation of the desired 1,4-disubstituted product over other possible isomers. An alternative strategy involves the construction of the heterocyclic ring from pre-fluorinated building blocks. For instance, the condensation of a fluorinated dinucleophile with a suitable partner can provide a regiochemically defined product. rsc.org The synthesis of other fluorinated heterocycles, such as 4-fluoro-1,5-disubstituted-1,2,3-triazoles from α-fluoronitroalkenes, highlights how cycloaddition reactions can serve as a powerful tool for achieving high regioselectivity. rsc.orgchemrxiv.org

Stereoselectivity: While this compound itself is achiral, its derivatives bearing substituents at other positions can contain stereocenters. The enantioselective synthesis of such derivatives is crucial as different stereoisomers can exhibit vastly different biological activities. Asymmetric catalysis is the premier strategy for achieving high enantiomeric purity. frontiersin.org This can involve:

Chiral Transition-Metal Catalysts: Using a chiral ligand in conjunction with a metal catalyst (e.g., Pd, Sc, Ni) can create a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org For example, Sc(III)/N,N'-dioxide complexes have been used for the highly enantioselective fluorination of oxindoles with NFSI. beilstein-journals.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives or custom-designed serines, can facilitate highly enantioselective fluorinations, often with excellent yields and enantiomeric excesses (ee). nih.govmdpi.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical outcome of a fluorination reaction, and then be removed. This strategy has been widely applied in the construction of chiral pyrrolidines and could be adapted for phthalazine derivatives. nih.gov

| Catalyst Type | Reaction | Catalyst/Ligand | Enantiomeric Excess (ee) |

| Organocatalysis | α-Fluorination of β-diketones | β,β-diaryl serine | Up to 94% ee mdpi.com |

| Transition Metal (Sc) | Asymmetric C–H fluorination of oxindoles | Sc(III)/N,N'-dioxide complex | 89–99% ee beilstein-journals.org |

| Transition Metal (Pd) | Enantioselective C(sp³)–H fluorination | Chiral α-amino amide TDG | High enantioselectivity beilstein-journals.org |

Sustainable Synthetic Routes for Fluorophthalazines

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. chemistryjournals.netrsc.org These principles are increasingly being applied to the synthesis of fluorinated heterocycles. nih.govbenthamdirect.com

One key strategy is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has been shown to accelerate the formation of fluorinated N-heterocycles, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.govfrontiersin.org Similarly, ultrasonication has been successfully employed in the synthesis of fluorinated 2-benzylphthalazin-1(2H)-one derivatives, providing an efficient protocol with easier handling and improved timelines. thieme-connect.com

The choice of solvent is another critical aspect of sustainable synthesis. Replacing volatile and toxic organic solvents with greener alternatives like water or ionic liquids is highly desirable. frontiersin.orgchemistryjournals.net Reactions in water not only reduce environmental impact but can also sometimes enhance reactivity and selectivity. frontiersin.org

Catalysis itself is a cornerstone of green chemistry. The use of highly efficient and recyclable catalysts minimizes waste by allowing for high atom economy. frontiersin.orgunl.pt Biocatalysis, which employs enzymes to perform chemical transformations, offers exquisite selectivity under mild, aqueous conditions and represents a highly sustainable approach. rsc.org Furthermore, the development of continuous-flow synthesis provides a safer, more efficient, and scalable alternative to traditional batch processing, particularly for handling energetic or hazardous intermediates. chemrxiv.org

| Method | Conventional Approach | Sustainable Alternative | Advantages of Alternative |

| Energy Input | Thermal heating (hours) | Microwave irradiation (minutes) nih.gov or Ultrasonication (minutes) thieme-connect.com | Drastically reduced reaction times, improved yields, energy efficiency. |

| Solvent | Volatile organic solvents (e.g., CH₂Cl₂, Toluene) | Water, ionic liquids, or solvent-free conditions frontiersin.org | Reduced toxicity and environmental impact, potential for enhanced reactivity. |

| Process | Batch synthesis | Continuous-flow synthesis chemrxiv.org | Improved safety, scalability, efficiency, and process control. |

| Catalysis | Stoichiometric reagents | Heterogeneous or recyclable catalysts unl.pt | Reduced waste, catalyst can be recovered and reused. |

Reactivity and Mechanistic Investigations of 1,4 Difluorophthalazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, proceeding through a stepwise addition-elimination mechanism. openstax.org This pathway is particularly favored in substrates where strong electron-withdrawing groups are positioned ortho or para to a good leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.orglibretexts.org In 1,4-difluorophthalazine, the two nitrogen atoms of the pyridazine (B1198779) ring act as powerful electron-withdrawing groups, significantly activating the C1 and C4 positions towards nucleophilic attack. The fluoride (B91410) substituents are excellent leaving groups for SNAr reactions, often exhibiting higher reactivity than other halogens. masterorganicchemistry.com Consequently, this compound is anticipated to be a highly reactive substrate for SNAr reactions.

Amine-Mediated Substitutions

The reaction of this compound with amine nucleophiles is a mechanistically favored process. Primary and secondary amines are expected to readily displace one or both fluorine atoms to yield the corresponding amino-substituted phthalazines. The reaction proceeds via the nucleophilic attack of the amine onto the electron-deficient carbon at C1 or C4. This initial step forms a resonance-stabilized anionic intermediate (a Meisenheimer complex), which subsequently collapses by expelling a fluoride ion to restore aromaticity. libretexts.org Depending on the reaction conditions and the stoichiometry of the amine used, either mono- or di-substitution can be achieved, providing a direct route to 1-amino-4-fluorophthalazines or 1,4-diaminophthalazines. While this reactivity is well-established for a wide range of activated fluoroarenes, specific documented examples detailing the reaction of this compound with amines remain a subject for further investigation. nih.gov

Oxygen- and Sulfur-Based Nucleophile Reactivity

Similar to amines, strong oxygen and sulfur nucleophiles are predicted to react efficiently with this compound. Oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide) or hydroxide, can displace the fluoride ions to form alkoxy- or hydroxy-phthalazine derivatives. libretexts.org Sulfur-based nucleophiles, such as thiolates (e.g., sodium thiophenoxide), are also highly effective. libretexts.org In general, sulfur nucleophiles are more potent than their oxygen counterparts in SNAr reactions due to their greater polarizability and nucleophilicity. libretexts.org The reaction of this compound with one equivalent of a thiol would yield a 1-fluoro-4-(arylthio)phthalazine, while excess nucleophile would lead to the 1,4-bis(arylthio)phthalazine. These reactions provide a valuable method for introducing oxygen and sulfur functionalities into the phthalazine (B143731) core.

Carbanion and Organometallic Nucleophile Reactions

The substitution of fluoride in this compound by carbon-based nucleophiles, such as carbanions or organometallic reagents, represents a powerful tool for forming carbon-carbon bonds. Soft carbanions, like those derived from malonic esters or other β-dicarbonyl compounds, are expected to undergo SNAr reactions under appropriate basic conditions. siue.edu

The reactivity with organometallic reagents is more nuanced and depends heavily on the nature of the metal. "Hard" organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents may lead to complex reaction mixtures due to potential addition at the C=N double bonds of the phthalazine ring. youtube.com In contrast, "softer" organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), are known to favor 1,4-addition to α,β-unsaturated systems and can also be effective in SNAr reactions with aryl halides, suggesting they would be more suitable for achieving selective C-C bond formation at the C1 and C4 positions of this compound. libretexts.org

Pericyclic Reactions

Pericyclic reactions are concerted processes that occur through a cyclic transition state without the formation of intermediates. nih.gov The electron-deficient diazine ring of this compound makes it an excellent component in certain types of pericyclic reactions, where it can act as the electron-poor partner.

Inverse Electron-Demand Diels-Alder Reactions with Dienophiles

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile, the opposite of the classical Diels-Alder reaction. wikipedia.org Electron-deficient heterocycles like phthalazines are superb dienes for this transformation. sigmaaldrich.com this compound, being particularly electron-poor, has been shown to undergo a domino IEDDA/thermal ring expansion sequence. acs.org

In a reported study, the reaction of this compound with an electron-rich dienophile, Boc-protected 2-azetine, was facilitated by a bidentate Lewis acid (BDLA) catalyst. acs.org The initial IEDDA reaction formed a transient cycloadduct, which was not isolated but underwent a subsequent electrocyclic ring expansion. This domino sequence ultimately furnished a functionalized benzannulated azocine (B12641756), an eight-membered nitrogen heterocycle, in good yield. acs.org The reaction highlights the utility of this compound as a reactive building block for constructing complex heterocyclic scaffolds.

| Phthalazine Substrate | Dienophile | Catalyst (mol %) | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Boc-protected 2-azetine | BDLA (5.0) | 1,4-Dioxane | 70 | Benzannulated Azocine | 73 |

1,3-Dipolar Cycloadditions

A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org In these reactions, the electron-deficient this compound can serve as the dipolarophile. The C=N double bonds within the phthalazine ring are polarized and susceptible to attack by electron-rich 1,3-dipoles such as azides, nitrile oxides, or nitrones. mdpi.comyoutube.com Such a reaction would be expected to proceed in a concerted fashion, leading to the formation of novel polycyclic heterocyclic systems where a five-membered ring is fused to the phthalazine core. This potential reactivity represents a promising but less explored avenue for the functionalization of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The presence of carbon-fluorine (C-F) bonds in this compound presents both a challenge and an opportunity for metal-catalyzed cross-coupling reactions. The high bond dissociation energy of C-F bonds makes their activation more difficult compared to other carbon-halogen bonds. mdpi.com However, successful couplings of fluoroarenes using palladium and nickel catalysts suggest that this compound could serve as a valuable substrate for late-stage functionalization. mdpi.comnih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org While specific examples employing this compound are not extensively documented in the reviewed literature, the reactivity of other aryl fluorides provides a basis for predicting its behavior. The activation of C-F bonds in these reactions typically requires specialized catalyst systems, often involving electron-rich, sterically hindered phosphine (B1218219) ligands that facilitate the oxidative addition of the C-F bond to the Pd(0) center. libretexts.orgnrochemistry.com The reactivity order in dihaloarenes is generally I > Br > Cl > F, which allows for selective couplings if different halogens are present. mdpi.com For a molecule like this compound, forcing conditions or highly active catalyst systems would likely be necessary to achieve successful coupling.

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as a powerful alternative for the activation of inert C-F bonds, often succeeding where palladium systems are less effective. mdpi.comnih.gov Nickel(0) complexes, particularly those supported by N-heterocyclic carbene (NHC) ligands, can react with polyfluorinated arenes to yield nickel fluoroaryl fluoride complexes, initiating catalytic cycles for cross-coupling. rsc.orgsemanticscholar.org Mechanistic studies on the insertion of nickel into the C-F bond of hexafluorobenzene (B1203771) have pointed towards concerted, NHC-assisted, or radical pathways, depending on the specific ligands used. rsc.org While direct nickel-catalyzed transformations of this compound are yet to be widely reported, the successful coupling of other fluoroaromatics with organoboron reagents and amines suggests its potential as a substrate in nickel catalysis. mdpi.comdeepdyve.com

Chemo- and Regioselectivity in Cross-Coupling

Chemo- and regioselectivity are critical considerations in the functionalization of polyhalogenated aromatic compounds. mdpi.comnih.gov In this compound, the two fluorine atoms at positions 1 and 4 are chemically equivalent due to the molecule's symmetry. Therefore, the initial monocoupling reaction does not present a regioselectivity challenge.

However, if this compound were to be involved in a reaction with a substrate containing multiple reactive sites, or if a second, different coupling partner were introduced after the first substitution, selectivity would become paramount. In such cases, selectivity is often governed by a combination of factors:

Inherent Reactivity: The intrinsic reactivity of different leaving groups (e.g., F vs. Cl, Br, I, or OTf) can be exploited for chemoselective coupling. wikipedia.orgmdpi.com

Ligand Control: The choice of ligand can dramatically influence the site of reaction, sometimes reversing the inherent reactivity pattern of the substrate. mdpi.comnih.gov Sterically demanding ligands can direct the catalyst to the less hindered position.

Electronic Effects: The electronic properties of substituents on the phthalazine ring or the coupling partner can influence the rate of oxidative addition and thus the regiochemical outcome.

For a monosubstituted derivative of this compound, the electronic influence of the newly introduced group would dictate the preferred site for a subsequent coupling at the remaining C-F bond.

Radical Reactions and Radical Cascade Processes

The phthalazine core is amenable to transformations involving radical intermediates, particularly through photochemical methods. oup.comresearchgate.net These reactions offer pathways to complex molecular structures under mild conditions.

Photochemical irradiation of the parent compound, phthalazine, in 2-propanol leads to its photoreduction, forming a 1,2-dihydro-1-phthalazinyl radical. oup.com This radical intermediate can then follow two distinct pathways depending on the excited state from which it is formed. From the singlet excited state (S1), the radical undergoes further hydrogen abstraction within the solvent cage to yield 1,2-dihydrophthalazine. Conversely, the radical generated from the triplet excited state (T1) tends to escape the solvent cage and dimerize, forming 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. oup.comoup.com It is plausible that this compound would exhibit similar photochemical reactivity.

Furthermore, visible-light photoredox catalysis has been utilized to construct the phthalazine skeleton itself through radical cascade reactions. researchgate.netacs.org In one notable example, ortho-alkynylsulfonohydrazones are converted into a variety of substituted phthalazines. The mechanism involves the generation of a nitrogen-centered hydrazonyl radical via oxidation by an excited ruthenium photocatalyst. acs.org This radical then undergoes a 6-exo-dig cyclization onto the alkyne, creating a vinylic radical. This is followed by a radical Smiles rearrangement, which ultimately leads to the phthalazine product after reduction and protonation steps. acs.org Another metal-free approach uses light to induce the formation of photoenols from o-methyl benzophenones, which then participate in a domino Diels-Alder/aromatization sequence to yield 1-aryl-phthalazines. scispace.com These examples highlight the utility of radical processes in the synthesis and potential functionalization of phthalazine-based structures.

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of the C-F bonds in this compound is significantly influenced by the presence of acids or bases. These catalysts can facilitate nucleophilic substitution reactions, which are fundamental to the functionalization of this heterocycle.

While specific acid-catalyzed transformations of this compound are not widely documented, related dihalophthalazines have been studied extensively under basic conditions. A key example is the base-catalyzed methoxydechlorination of 1-chloro-4-substituted phthalazines. acs.org This reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide (B1231860) ion attacks the electron-deficient carbon bearing the chlorine atom. The reaction is first-order in both the phthalazine substrate and the methoxide nucleophile. acs.org The electron-withdrawing nature of the diazine system facilitates this nucleophilic attack. The table below summarizes the kinetic data for this transformation with various substituents on the phthalazine ring, demonstrating the electronic influence on the reaction rate.

| Substituent at C-4 | Rate Constant (k₂ × 10⁴, L·mol⁻¹·s⁻¹) |

|---|---|

| -OCH₃ | 1.58 |

| -CH₃ | 2.96 |

| -H | 15.8 |

| -Cl | 187 |

| -SO₂CH₃ | 42,000 |

Given that fluorine is a more electronegative but poorer leaving group than chlorine, the base-catalyzed substitution on this compound would be expected to require more forcing conditions but would follow a similar SNAr pathway.

Mechanistic Elucidation through Advanced Kinetic and Isotopic Studies

Detailed mechanistic studies provide crucial insights into the reaction pathways of phthalazine derivatives. Kinetic analyses, including the determination of activation parameters and the application of isotope effects, are powerful tools for this purpose. rsc.orgnih.gov

The base-catalyzed methoxydechlorination of 1-chloro-4-substituted phthalazines has been subjected to a thorough kinetic investigation. acs.org The study revealed large negative entropies of activation, which are characteristic of bimolecular reactions that proceed through a highly ordered transition state, consistent with the proposed SNAr mechanism. The activation parameters for several derivatives are presented below.

| Substituent at C-4 | Enthalpy of Activation (ΔH‡, kcal·mol⁻¹) | Entropy of Activation (ΔS‡, cal·mol⁻¹·K⁻¹) |

|---|---|---|

| -OCH₃ | 21.8 | -12.8 |

| -CH₃ | 21.0 | -14.0 |

| -H | 19.6 | -14.8 |

| -Cl | 16.8 | -16.7 |

These data illustrate how electron-withdrawing substituents lower the enthalpy of activation by stabilizing the negatively charged transition state. acs.org

Kinetic studies have also been applied to understand ligand exchange dynamics in organometallic complexes containing phthalazine. For instance, the exchange of phthalazine ligands on iridium complexes has been analyzed using 2D EXSY NMR spectroscopy to determine the rates of exchange and elucidate the stability of the metal-ligand bond. rsc.org Such studies are fundamental to understanding and optimizing catalytic reactions where the heterocycle acts as a ligand. While kinetic isotope effect (KIE) studies have not been specifically reported for this compound, this technique remains a potent method for probing transition state structures and identifying rate-determining steps in its future mechanistic investigations. nih.gov

Reaction Pathway Mapping

The primary reaction pathway identified for this compound is a domino inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.org This pathway involves the reaction of the electron-poor this compound, acting as the diene, with an electron-rich dienophile. The reaction is typically catalyzed by a bidentate Lewis acid, which activates the phthalazine towards the cycloaddition.

A key transformation involves the reaction of this compound with enamines, generated in situ from an aldehyde and a secondary amine. This process, followed by a photoinduced ring-opening and subsequent reduction, provides a formal method for inserting an o-xylene (B151617) moiety into an enamine double bond, leading to the synthesis of phenethylamines. acs.org The proposed mechanism for this domino reaction is initiated by the IEDDA reaction between the Lewis acid-activated this compound and the enamine. This cycloaddition is followed by the loss of dinitrogen to form a highly reactive intermediate. acs.org

Another mapped pathway involves the reaction of this compound with strained dienophiles, such as Boc-protected 2-azetine. This reaction also proceeds via a Lewis acid-catalyzed IEDDA mechanism. The initial cycloadduct undergoes a subsequent thermal electrocyclic ring expansion to furnish arene-annulated eight-membered nitrogen heterocycles known as azocines. acs.org The requirement of a bidentate Lewis acid catalyst (BDLA) is crucial for this transformation to proceed, as no reaction is observed in its absence. acs.org

Table 1: Lewis Acid-Catalyzed IEDDA Reaction of this compound (1b) with Azetine (3) acs.org

| Entry | Catalyst | Temperature (°C) | Yield of Azocine 5b (%) |

|---|---|---|---|

| 1 | None | 70 | 0 |

The reaction scope has been explored with various substituted phthalazines, demonstrating that electron-poor derivatives like this compound are highly reactive. acs.org

Identification and Characterization of Reactive Intermediates

The central reactive intermediate in the IEDDA reactions of this compound is a substituted o-quinodimethane (o-QDM). acs.org These intermediates are highly reactive and typically transient, making their isolation and direct characterization challenging. nih.gov Their existence is primarily inferred from the structure of the final products and supported by computational studies.

In the domino reaction leading to phenethylamines, the IEDDA reaction between this compound and an enamine generates an initial cycloadduct. This adduct is proposed to lose a molecule of nitrogen to form the key o-quinodimethane derivative. acs.org This intermediate is not observed directly but is trapped in a subsequent photoinduced 10π conrotatory ring-opening reaction to generate an enamine-substituted o-styrene, which is then reduced. acs.org Time-dependent density functional theory (TDDFT) computations have been used to support the proposed photochemical step by analyzing the electronic absorption properties of the presumed o-quinodimethane intermediate. acs.org

Similarly, in the synthesis of azocines, the reaction of this compound with 2-azetine is proposed to form an o-QDM intermediate (4) after the initial cycloaddition and loss of N₂. acs.org This intermediate then undergoes a thermal 10π disrotatory electrocyclic ring expansion to yield the final azocine product. The formation of byproducts, resulting from a follow-up Diels-Alder reaction of the o-QDM intermediate with another equivalent of the dienophile, further supports the presence of this transient species. acs.org While direct spectroscopic evidence for this specific o-QDM is not provided, its formation is a well-established mechanistic feature of IEDDA reactions involving phthalazines. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-Quinodimethane (o-QDM) |

| Phenethylamine |

| Boc-protected 2-azetine |

| Azocine |

| Bidentate Lewis Acid (BDLA) |

| o-Xylene |

| Enamine |

| Dinitrogen |

Structure Activity and Structure Property Relationships of 1,4 Difluorophthalazine Derivatives

Conformational Analysis and Molecular Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The 1,4-difluorophthalazine core, being a fused aromatic heterocyclic system, is largely planar and rigid. The primary source of conformational flexibility in its derivatives would arise from substituents at other positions on the phthalazine (B143731) ring.

The phthalazine nucleus itself, a bicyclic aromatic system, has limited conformational freedom. The key considerations for its derivatives revolve around the rotation of appended functional groups. For instance, if a flexible chain were attached to the phthalazine core, its preferred orientation would be influenced by the steric and electronic nature of the fluorine atoms. Computational methods, such as calculating the potential energy surface (PES) by systematically rotating dihedral angles, are employed to identify the most stable low-energy conformations. auremn.org.br For the parent this compound, the molecule is expected to be planar, with the main conformational aspect being its interaction with its environment (e.g., solvent molecules or a receptor binding site).

Electronic Effects of Fluorine on the Phthalazine Core

The introduction of fluorine atoms onto an aromatic or heteroaromatic ring profoundly alters its electronic properties. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds, known as the inductive effect (-I). u-tokyo.ac.jp

In this compound, the two fluorine atoms significantly reduce the electron density of the entire phthalazine ring system. This has several important consequences:

Basicity: The electron density on the nitrogen atoms (N2 and N3) is substantially decreased. This makes the nitrogen atoms less basic compared to the parent phthalazine molecule, affecting their ability to be protonated or to act as hydrogen bond acceptors.

Aromatic Interactions: The electron-deficient nature of the fluorinated ring can alter its participation in π-stacking interactions with other aromatic systems, a common interaction in ligand-receptor binding.

Reactivity: The electron-poor ring is more susceptible to nucleophilic aromatic substitution reactions, while being deactivated towards electrophilic substitution.

The powerful electron-withdrawing nature of fluorine can be leveraged to modulate the pKa of nearby functional groups, which can be critical for optimizing a drug candidate's pharmacokinetic profile. u-tokyo.ac.jp

Table 1: Comparison of Electronic and Steric Properties

| Property | Hydrogen (H) | Fluorine (F) | Impact on Phthalazine Core |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | Moderate increase in steric bulk. |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Strong inductive electron withdrawal (-I effect). |

| Hydrogen Bonding | Donor/Neutral | Weak Acceptor | Can participate in weak H-bonds and other polar interactions. |

Steric Parameters and Their Influence on Molecular Interactions

Steric parameters quantify the size and shape of a substituent and are crucial for understanding how a molecule fits into a confined space, such as the active site of an enzyme. While fluorine is the smallest of the halogens, it is significantly larger than a hydrogen atom.

In the context of this compound derivatives, the steric bulk of the fluorine atoms can:

Influence Binding Pose: Dictate the preferred orientation (pose) of the molecule within a receptor's binding pocket.

Create Favorable or Unfavorable Contacts: The size of the fluorine atoms may either enable optimal contact with a hydrophobic pocket or cause a steric clash that prevents binding.

Direct Substituent Conformation: As noted in conformational analysis, a fluorine atom can sterically direct the orientation of adjacent, flexible substituents. nih.gov

Quantitative studies on other molecular scaffolds have shown that steric parameters, such as substituent volume and width, can be directly correlated with biological activity. For example, in a series of methcathinone (B1676376) analogues, the potency at dopamine (B1211576) and serotonin (B10506) transporters was negatively correlated with the volume and width of substituents at the 4-position. nih.gov A similar approach could be applied to a series of this compound derivatives to understand how the steric profile influences target engagement.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). imist.maresearchgate.net These models are built on the principle that the activity of a substance is a function of its molecular structure and properties. imist.ma

For a series of this compound derivatives, a QSAR/QSPR study would typically involve the following steps:

Data Set Compilation: Synthesizing a series of derivatives and measuring their biological activity (e.g., IC₅₀ values for enzyme inhibition) or a specific property. nih.govresearchgate.net

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others.

Model Building: Using statistical methods (like multiple linear regression or machine learning algorithms) to build a model that correlates a subset of the calculated descriptors with the observed activity or property. scribd.com

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.

For this compound derivatives, key descriptors would include those capturing the electronic influence of the fluorine atoms (e.g., Hammett constants, calculated electrostatic potential) and their steric contributions. nih.govnih.gov

Table 2: Potential Descriptors for QSAR/QSPR Modeling of this compound Derivatives

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Electron distribution, polarizability, reactivity |

| Steric | Molecular volume, van der Waals surface area, Taft steric parameter (Es) | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |

Ligand-Receptor Interaction Profiling

Understanding how a ligand binds to its receptor at an atomic level is key to rational drug design. The this compound scaffold can participate in several types of non-covalent interactions within a protein binding site.

Hydrogen Bonding: While the electron-withdrawing fluorine atoms reduce the basicity of the phthalazine nitrogens, they may still act as weak hydrogen bond acceptors. More importantly, the fluorine atoms themselves are known to be poor hydrogen bond acceptors but can engage in favorable orthogonal multipolar interactions with backbone carbonyls in a protein.

Hydrophobic and van der Waals Interactions: The planar aromatic surface of the phthalazine ring can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in a binding pocket.

π-Interactions: The electron-deficient character of the fluorinated ring system makes it a candidate for "polarized" or "electron-deficient" π-stacking interactions with electron-rich aromatic residues like tryptophan or tyrosine. It can also participate in cation-π interactions with positively charged residues.

Recent studies highlight the importance of specific ligand-receptor interactions in determining functional outcomes, such as biased agonism at G-protein coupled receptors (GPCRs). nih.govmdpi.com For example, interactions with specific residues can stabilize a receptor conformation that preferentially activates one signaling pathway over another. nih.gov Profiling the interactions of this compound derivatives through techniques like X-ray crystallography or computational docking can reveal the key contacts responsible for their biological effects and guide the design of more potent and selective molecules. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, which solve the electronic Schrödinger equation, are fundamental to predicting the behavior of molecules. wikipedia.org These calculations can be broadly categorized into ab initio methods, which are derived from first principles without empirical parameters, and Density Functional Theory (DFT), which models electron correlation through a functional of the electron density. wikipedia.orgarxiv.org

Ab initio and DFT methods are workhorses in computational chemistry for determining the electronic structure of molecules. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, ωB97XD) are used to optimize molecular geometries and calculate electronic properties. acs.orgnih.gov For phthalazine and its derivatives, these calculations reveal how substituents and their positions influence the electronic landscape of the molecule.

For this compound, the introduction of two highly electronegative fluorine atoms at the 1 and 4 positions is expected to significantly alter the electron distribution compared to the parent phthalazine molecule. DFT calculations would predict a notable polarization of the C-F bonds and a modification of the aromatic system's electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electronic behavior and reactivity. The fluorine atoms are anticipated to lower the energy of both the HOMO and LUMO, affecting the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p)) (Note: This table is a representation of typical data obtained from DFT calculations and is based on general principles and data for analogous fluorinated heterocycles, as direct published values for this compound are not available.)

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates electronic stability and is related to the energy of the lowest-lying electronic transitions. |

| Dipole Moment | ~3.5 D | A measure of the overall polarity of the molecule. |

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. dtic.mil DFT methods, in particular, have proven effective for predicting NMR, IR, and UV-Vis spectra. nih.govmdpi.com

For this compound, predicting the ¹⁹F NMR chemical shifts is particularly important. DFT calculations, often combined with scaling factors derived from a set of known compounds, can provide reliable predictions of these shifts, helping to assign signals in experimental spectra. nih.govresearchgate.netrsc.org Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to assist in full structural elucidation. acs.org

Vibrational frequencies from IR and Raman spectroscopy can also be computed. These calculations help in assigning experimental bands to specific molecular vibrations, such as C-F stretching, C-N stretching, and aromatic ring modes.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table illustrates the type of spectroscopic data predicted by computational methods. The values are hypothetical, based on studies of similar fluorinated aromatic compounds.)

| Spectroscopy Type | Parameter | Predicted Value / Range |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | -140 to -160 ppm (relative to CFCl₃) |

| ¹³C NMR | Chemical Shift (δ) of C-F | 150 to 165 ppm |

| IR | C-F Stretch (ν) | 1100 - 1250 cm⁻¹ |

| UV-Vis | λ_max (n→π*) | ~340 nm |

DFT is a powerful tool for investigating reaction mechanisms by locating and calculating the energies of transition states and intermediates. nih.gov This allows for the determination of activation energies (reaction barriers), which are crucial for understanding reaction kinetics and selectivity.

Phthalazines are known to participate in various reactions, including inverse-electron-demand Diels-Alder (IEDDA) reactions. longdom.orgwikipedia.org For this compound, the electron-withdrawing fluorine atoms would make it a more electron-deficient diene system, potentially enhancing its reactivity in IEDDA reactions with electron-rich dienophiles. numberanalytics.comoregonstate.edu Computational studies can model the concerted transition state of this cycloaddition, providing insights into the reaction's feasibility, regioselectivity, and stereoselectivity. oregonstate.eduscielo.br The calculated energy barrier for the IEDDA reaction would provide a quantitative measure of its reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. stanford.edulehigh.edu This technique is invaluable for exploring the conformational landscape of flexible molecules and understanding their dynamic behavior in different environments. nih.gov

Theoretical Studies of Photophysical Properties

The interaction of molecules with light, leading to absorption and emission, is described by their photophysical properties. Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying these phenomena by calculating the properties of electronic excited states. rsc.orgresearchgate.netrsc.org

TD-DFT is the most common method for calculating the vertical excitation energies of molecules, which correspond to the absorption maxima (λ_max) in UV-Vis spectra. arxiv.orgfaccts.de For phthalazine and its derivatives, the lowest energy electronic transitions are typically of n→π* character, involving the promotion of an electron from a non-bonding orbital on a nitrogen atom to an anti-bonding π* orbital of the aromatic system. aip.orgresearchgate.net

In this compound, the fluorine substituents are expected to influence the energies of these excited states. Ab initio calculations on the related 6,7-difluorophthalazine have shown that fluorine substitution can significantly affect the dipole moment upon excitation from the ground state (S₀) to the first excited singlet state (S₁). aip.orgresearchgate.netnih.gov Similar calculations for this compound would elucidate the nature of its low-lying excited states, their energies, oscillator strengths (which relate to absorption intensity), and the character of the electronic transitions involved. This information is crucial for designing molecules with specific optical properties, for applications such as fluorescent probes or photo-optical switches. nih.gov

Table 3: Representative TD-DFT Output for Lowest Energy Transitions of this compound (Note: This table is a hypothetical representation of TD-DFT results, based on known properties of phthalazines and fluorinated aromatics.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|---|

| S₁ | 3.65 | 340 | 0.002 | HOMO -> LUMO | n→π |

| S₂ | 4.20 | 295 | 0.150 | HOMO-1 -> LUMO | π→π |

| S₃ | 4.55 | 272 | 0.110 | HOMO -> LUMO+1 | π→π* |

Electric Dipole Moment Changes Upon Photoexcitation

The electric dipole moment, a measure of the separation of positive and negative charges within a molecule, is a fundamental electronic property. wikipedia.org Changes in the magnitude and direction of the dipole moment upon photoexcitation are critical for applications in photonics and molecular electronics. aip.org

Computational studies, specifically ab initio calculations at the level of CASPT2 with Dunning's correlation-consistent basis sets, have been employed to investigate the electric dipole moment of difluorophthalazine isomers in their ground state (S₀) and first excited singlet state (S₁). aip.org These studies have revealed that certain isomers are promising candidates for materials that exhibit a significant change in the direction of their electric dipole moment upon the S₀ → S₁ transition. aip.org

One such study focused on 6,7-difluorophthalazine, revealing it to be a strong candidate for exhibiting a large and clear change in the direction of its electric dipole moment upon photoexcitation. aip.orgresearchgate.net The calculations showed that for the S₀ → S₁ transition, which is an n → π* transition, there is a significant alteration in the dipole moment. aip.orgresearchgate.net

Table 1: Calculated Electric Dipole Moment (μ) for 6,7-Difluorophthalazine

| Electronic State | Dipole Moment (Debye) |

| Ground State (S₀) | -1.7 to -1.6 |

| First Excited State (S₁) | Significant change in direction |

Source: Mori et al., 2009. aip.org Note: The negative sign for the ground state dipole moment indicates its direction relative to the molecular axis as defined in the study. The study emphasizes the change in direction for the S₁ state rather than providing a single numerical value.

This predicted change in the dipole moment's direction upon photoexcitation suggests that molecules like 6,7-difluorophthalazine could be manipulated by external electric fields, allowing for control over molecular orientation. aip.org This property is the basis for potential applications in photofunctional materials, such as optical memory switches. aip.org

Rational Design Principles Derived from Computational Insights

Computational studies on phthalazine derivatives, including 6,7-difluorophthalazine, have provided key principles for the rational design of molecules with specific photophysical properties. The primary insight is that strategic substitution on the phthalazine core can be used to tune the electric dipole moment in the ground and excited states. aip.org

The investigation of various substituted pyrimidines, quinoxalines, and phthalazines has shown that the introduction of fluorine atoms at specific positions is an effective strategy to induce the desired change in the electric dipole moment upon photoexcitation. aip.org For phthalazine, substitution at the 6 and 7 positions with fluorine atoms was found to be particularly effective. aip.orgresearchgate.net

These computational findings lead to the following rational design principles:

Targeting n → π Transitions:* The significant change in dipole moment is associated with the n → π* electronic transition from the non-bonding orbital of a nitrogen atom to an anti-bonding π* orbital. aip.orgresearchgate.net Molecules should be designed to favor this type of transition as the lowest energy singlet excitation.

Strategic Halogenation: The introduction of electron-withdrawing groups, such as fluorine, at specific positions can modulate the electron distribution in both the ground and excited states. In the case of 6,7-difluorophthalazine, this substitution pattern leads to a ground state dipole moment that can be effectively reversed upon photoexcitation. aip.org

These principles, derived from theoretical calculations, provide a roadmap for medicinal chemists and materials scientists to design and synthesize novel phthalazine-based compounds with tailored photophysical properties for specific technological applications. aip.org The computational screening of candidate molecules, as demonstrated in the study of difluorophthalazines, is a crucial first step in this design process, saving significant time and resources compared to a purely experimental approach. aip.org

Conclusion

1,4-Difluorophthalazine stands out as a highly versatile and reactive building block in the field of fluorinated heterocyclic chemistry. Its facile synthesis and, more importantly, its high susceptibility to nucleophilic aromatic substitution, provide a powerful platform for the creation of a vast array of functionalized phthalazine (B143731) derivatives. The unique electronic properties conferred by the fluorine atoms have positioned this compound and its derivatives as promising candidates in medicinal chemistry, materials science, and agrochemical research. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the full potential of this compound in these advanced scientific fields is yet to be fully realized.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 1,4-difluorophthalazine. Through various NMR experiments, it is possible to map out the complete proton, carbon, and fluorine framework of the molecule.

Fluorine-19 NMR for Elucidation of Fluorine Environments

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and high receptivity. In this compound, the two fluorine atoms at positions C1 and C4 are chemically equivalent due to the molecule's symmetry. Consequently, they are expected to produce a single resonance (a singlet) in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electronic environment of the C-F bonds, which is significantly influenced by the electron-deficient nature of the phthalazine (B143731) ring system.

Table 1: Illustrative ¹⁹F NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| ¹⁹F | -75 to -95 | Singlet | N/A |

Note: The precise chemical shift is dependent on the solvent used and the referencing standard.

Multidimensional NMR for Complex Structure Determination

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential.

¹H NMR: The proton spectrum would show complex multiplets in the aromatic region, corresponding to the four protons on the benzene (B151609) ring fragment.

¹³C NMR: The carbon spectrum would display six distinct signals: four for the protonated carbons and two for the quaternary carbons (C4a, C8a). The carbons directly bonded to fluorine (C1, C4) would exhibit large carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their identification.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, definitively linking the ¹H and ¹³C assignments for the CH groups.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| H5/H8 | ¹H | ~8.1-8.3 | Multiplet | C4, C6/C7, C8a |

| H6/H7 | ¹H | ~7.9-8.1 | Multiplet | C5/C8, C4a |

| C1/C4 | ¹³C | ~155-160 | Doublet (¹JCF) | H5/H8 |

| C5/C8 | ¹³C | ~128-130 | Singlet | H6/H7 |

| C6/C7 | ¹³C | ~135-137 | Singlet | H5/H8 |

Variable-Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR is a technique used to study dynamic molecular processes, such as conformational exchange or restricted rotation, by observing changes in the NMR spectrum at different temperatures. For a rigid, planar aromatic molecule like this compound, no significant intramolecular dynamic processes are expected to occur within a typical temperature range. Therefore, VT-NMR would likely show little to no change in the spectral features and is generally not a primary characterization method for this specific compound unless it is part of a larger assembly where its motion might be restricted.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS provides an unambiguous determination of the molecular formula. This technique easily distinguishes the target compound from other molecules that may have the same nominal mass.

The theoretical exact mass for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N). A match between the experimentally measured mass and the calculated mass confirms the formula C₈H₄F₂N₂.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Typical Ionization Technique |

|---|---|---|---|

| C₈H₄F₂N₂ | [M+H]⁺ | 167.0419 | Electrospray Ionization (ESI) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of the functional groups and skeletal structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Strong, characteristic absorption bands arising from the C-F stretching vibrations are expected. The spectrum also contains key information about the aromatic system, including C-H and C=C/C=N stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrations of non-polar bonds and symmetric vibrations. It serves as a complementary technique to IR, often revealing vibrations that are weak or absent in the IR spectrum. The symmetric breathing modes of the aromatic rings are typically strong in the Raman spectrum.

Table 4: Key Diagnostic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman | Medium-Weak |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman | Medium-Strong |

| C-F Stretch | 1100 - 1350 | IR | Strong |

| Aromatic Ring Breathing | 990 - 1050 | Raman | Strong |

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy examines the transitions between electronic energy levels within the molecule upon absorption or emission of light, providing insight into its photophysical properties.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are inherent to the conjugated phthalazine chromophore. The presence of two electron-withdrawing fluorine atoms can cause a hypsochromic (blue) shift of these absorption bands compared to the parent phthalazine molecule, as they lower the energy of the molecular orbitals.

Emission (Fluorescence) Spectroscopy: Upon excitation with light of an appropriate wavelength (selected from the absorption spectrum), the molecule may relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum provides information on the energy of the excited state. Key parameters such as the fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime (the duration the molecule stays in the excited state) are critical for understanding its potential applications in areas like sensing or as a building block for functional materials.

Table 5: Illustrative Photophysical Data for this compound

| Parameter | Typical Measurement | Technique | Information Gained |

|---|---|---|---|

| Absorption Maxima (λ_abs) | ~280-330 nm | UV-Vis Spectroscopy | Energy of electronic transitions |

| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | Probability of light absorption |

| Emission Maximum (λ_em) | ~350-450 nm | Fluorescence Spectroscopy | Energy of the excited state |

| Fluorescence Quantum Yield (Φ_f) | 0.01 - 0.5 | Steady-State Fluorometry | Efficiency of the emission process |

X-ray Crystallography for Solid-State Structural Elucidation

A definitive determination of the three-dimensional atomic arrangement of this compound in the solid state would be achieved through single-crystal X-ray diffraction (SCXRD). carleton.edu This powerful analytical technique provides precise information regarding the molecule's conformation, bond lengths, bond angles, and the intermolecular interactions that dictate its crystal packing. carleton.eduub.edu To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature.

The process of SCXRD involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. carleton.edu The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots. ub.edu By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms are resolved. ub.edurigaku.com

For this compound, X-ray analysis would provide critical data, including:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry, which determines the packing arrangement of the molecules. ub.edu

Molecular Geometry: Precise intramolecular bond lengths (e.g., C-F, C-N, N-N, C-C) and bond angles, confirming the planarity or any distortion of the phthalazine ring system.

The structural data obtained would be indispensable for structure-activity relationship (SAR) studies and for understanding the material's physical properties.

Table 1: Illustrative Crystallographic Data Table for this compound. This table represents the type of information that would be obtained from a single-crystal X-ray diffraction analysis. The values are hypothetical.

| Parameter | Value |

| Chemical Formula | C₈H₄F₂N₂ |

| Formula Weight | 166.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | Value |

| R-factor (%) | Value |

Electrochemical Analysis and Redox Behavior

The study of the redox properties of this compound is crucial for applications where electron transfer processes are important, such as in materials science or medicinal chemistry. dtu.dk Cyclic voltammetry (CV) is the foremost technique used for rapidly assessing the redox behavior of a molecule, providing information on oxidation and reduction potentials and the stability of the resulting species. jh.eduunt.edu Specific experimental data on the electrochemical analysis of this compound is not currently available in the reviewed literature.

In a CV experiment, a voltage is scanned linearly between two limits in a solution containing the analyte and a supporting electrolyte. asdlib.org The resulting current is plotted against the applied potential, generating a voltammogram. asdlib.org For an electroactive species, this plot shows peaks corresponding to its reduction and/or oxidation.

An electrochemical investigation of this compound would be expected to reveal:

Reduction and Oxidation Potentials: The phthalazine core, being an electron-deficient aromatic system, is expected to be reducible. The presence of two strongly electron-withdrawing fluorine atoms should make the molecule more susceptible to reduction compared to the unsubstituted phthalazine. This would manifest as a reduction peak at a less negative (or more positive) potential.

Reversibility of Redox Events: The shape of the CV curve and the separation between the reduction peak (cathodic) and oxidation peak (anodic) can indicate whether the electron transfer is chemically reversible. A reversible process implies that the species generated after electron transfer is stable on the timescale of the experiment. jh.edu

Electron Transfer Kinetics: The rate of electron transfer between the electrode and the molecule can be assessed. nih.gov

Mechanism of Redox Reactions: CV can help diagnose chemical reactions that are coupled to the electron transfer process. jh.edu

The data would be vital for designing applications where the compound acts as an electron acceptor or for understanding its metabolic fate if it undergoes redox transformations in a biological system.

Table 2: Illustrative Electrochemical Data for this compound. This table shows the type of data that would be generated from a cyclic voltammetry experiment. The values are hypothetical.

| Parameter | Symbol | Value |

| Cathodic Peak Potential (Reduction) | E_pc | Value (V) |

| Anodic Peak Potential (Oxidation) | E_pa | Value (V) |

| Half-wave Potential (E_pc + E_pa)/2 | E₁/₂ | Value (V) |

| Peak Separation |E_pa - E_pc| | ΔE_p | Value (mV) |

| Ratio of Anodic to Cathodic Peak Current | i_pa/i_pc | Value |

Applications in Advanced Chemical Research

1,4-Difluorophthalazine as a Privileged Scaffold in Medicinal Chemistry

This compound is considered a privileged scaffold due to its combination of a rigid, planar geometry and unique electronic characteristics. The two fluorine atoms act as potent electron-withdrawing groups, influencing the reactivity of the heterocyclic ring. They can also participate in hydrogen bonding and other non-covalent interactions within protein binding sites, which is a crucial aspect of molecular recognition. These features allow the scaffold to serve as a foundational structure for creating libraries of compounds with diverse biological activities. Phthalazine (B143731) derivatives, in general, have garnered attention in scientific research for their potential applications in medicinal chemistry and materials science. evitachem.com

The process of discovering and developing new drugs is a complex endeavor that involves identifying a biological target, designing molecules to interact with it, and optimizing those molecules to have the desired therapeutic effects. gatech.edunih.gov this compound is employed in various drug design strategies due to its synthetic tractability and favorable physicochemical properties. The fluorine atoms provide a handle for synthetic modification through nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups. This enables the systematic exploration of the chemical space around the core scaffold to identify potent and selective modulators of biological targets. evitachem.com This iterative process of design, synthesis, and testing is central to modern drug discovery. drugdiscoverynews.com

Protein kinases are a major class of drug targets, playing critical roles in cellular signaling pathways that are often dysregulated in diseases like cancer. nih.govmdpi.com Kinase inhibitors are designed to bind to the ATP-binding site of these enzymes. mdpi.com The this compound scaffold is well-suited for this purpose. The nitrogen atoms in the phthalazine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP with the kinase hinge region. The fluorine substitutions can enhance binding affinity and modulate selectivity across the kinome. nih.govmdpi.com Type II kinase inhibitors, which bind to an inactive (DFG-out) conformation of the kinase, often occupy an additional hydrophobic pocket, and the phthalazine scaffold can be elaborated to access this space, potentially leading to greater selectivity. nih.gov

Table 1: Key Features of the this compound Scaffold for Kinase Inhibitor Design

| Feature | Relevance in Kinase Inhibition |

| Heterocyclic Nitrogens | Act as key hydrogen bond acceptors to interact with the kinase hinge region. |

| Fluorine Substituents | Modulate electron density, improve metabolic stability, and can form specific interactions (e.g., with backbone amides) in the ATP binding pocket. |

| Rigid Planar Core | Provides a stable, predictable orientation within the binding site, facilitating structure-based design. |

| Site for Derivatization | The fluorine atoms can be displaced by nucleophiles, allowing for the attachment of various side chains to explore different regions of the kinase active site and achieve selectivity. evitachem.com |

G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets for a significant portion of all marketed drugs. mdpi.comnih.gov These receptors are involved in almost every physiological process. Designing ligands for GPCRs often involves creating molecules that can fit into a specific binding pocket and stabilize a particular receptor conformation (active or inactive). The rigid nature of the this compound scaffold can be advantageous in positioning key interacting groups in the topographically complex binding sites of GPCRs. The fluorine atoms can enhance binding by interacting with specific residues and can improve the metabolic stability and brain penetration of the molecule, which is often desirable for GPCR targets in the central nervous system.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". openaccessjournals.comfrontiersin.org These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da) and bind to the target protein with low affinity, but do so efficiently. frontiersin.orgnih.gov Once a binding fragment is identified, it is grown or linked with other fragments to produce a high-affinity lead compound. frontiersin.org

This compound itself is an ideal candidate for inclusion in a fragment library. Its molecular weight and structural simplicity align with the principles of FBDD. The scaffold provides a well-defined 3D shape and specific interaction points (hydrogen bond acceptors) that can be detected by biophysical methods like X-ray crystallography or NMR spectroscopy. Researchers can use this fragment as a starting point, leveraging its structure to build more complex and potent molecules. exactelabs.com

Targeted covalent inhibitors (TCIs) are designed to form a permanent covalent bond with a specific amino acid residue (often a cysteine) in the target protein after an initial, reversible binding event. wikipedia.orgnih.gov This approach can lead to increased potency and a prolonged duration of action. researchgate.net The this compound scaffold can be utilized in TCI design in two primary ways. First, the fluorine atoms are susceptible to nucleophilic aromatic substitution. If a nucleophilic residue like a cysteine is appropriately positioned within the target's binding site, it could potentially attack the carbon-fluorine bond, displacing the fluoride (B91410) ion and forming a covalent adduct. Second, the scaffold can be used as a carrier to position a separate reactive group, known as a "warhead" (e.g., an acrylamide), in close proximity to the target nucleophile to facilitate the covalent reaction. nih.gov The design of such inhibitors requires a careful balance of the scaffold's binding affinity and the warhead's reactivity to ensure target specificity. wikipedia.orgrsc.org

Table 2: Potential Strategies for Covalent Inhibition with the this compound Scaffold